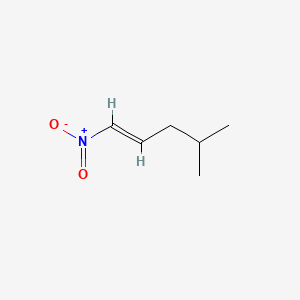

trans-4-Methyl-1-nitro-1-pentene

描述

Trans-4-Methyl-1-nitro-1-pentene is an organic compound with the molecular formula C6H11NO2. It is a yellow liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. The compound contains a nitro group and a double bond, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: Trans-4-Methyl-1-nitro-1-pentene can be synthesized through various methods. One common method involves the nitration of 4-methyl-1-pentene using nitric acid in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the trans isomer.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反应分析

Oxidation Reactions

The nitro group and alkene moiety enable selective oxidation pathways:

-

Nitro Alcohol/Ketone Formation : Reaction with nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) under acidic conditions oxidizes the alkene to yield nitro alcohols or nitro ketones. For example:

The nitro group stabilizes carbocation intermediates, directing oxidation to the β-carbon.

-

Ozonolysis : Gas-phase ozonolysis cleaves the double bond, producing formaldehyde (HCHO), formic acid (HCOOH), and nitrogen oxides (NOₓ). Similar nitroalkenes (e.g., 2-methyl-1-nitroprop-1-ene) exhibit rate constants of at 298 K .

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Oxidation with HNO₃ | H₂SO₄ catalyst | Nitro alcohols/ketones | Variable |

| Ozonolysis | Gas phase, O₃ | HCHO, HCOOH, NOₓ | Quantified |

Reduction Reactions

The nitro group and alkene can undergo selective hydrogenation:

-

Nitro to Amine : Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amine while preserving the alkene:

-

Full Saturation : Excess H₂ under high pressure reduces both the nitro group and alkene to yield 4-methylpentaneamine.

| Reaction | Catalyst | Products | Selectivity |

|---|---|---|---|

| Partial hydrogenation | Pd/C | 4-Methyl-1-amino-1-pentene | High |

| Full hydrogenation | Raney Ni | 4-Methylpentaneamine | Moderate |

Electrophilic Addition

The electron-deficient double bond undergoes electrophilic additions:

-

Hydrochlorination : Reaction with HCl proceeds via a carbocation intermediate, yielding 4-methyl-1-nitro-2-chloropentane. The nitro group directs anti-Markovnikov addition due to its electron-withdrawing effect .

| Reagent | Mechanism | Product | Regioselectivity |

|---|---|---|---|

| HCl | Carbocation | 2-Chloro derivative | Anti-Markovnikov |

Radical Reactions

Thermal Decomposition

At elevated temperatures (≥150°C), trans-4-Methyl-1-nitro-1-pentene undergoes decomposition via β-elimination, releasing NO₂ and forming conjugated dienes :

Key Mechanistic Insights

-

Nitro Group Effects :

-

Steric Hindrance :

科学研究应用

Trans-4-Methyl-1-nitro-1-pentene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of trans-4-Methyl-1-nitro-1-pentene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The double bond allows for addition reactions, making it a versatile intermediate in organic synthesis.

相似化合物的比较

4-Methyl-1-pentene: A structural isomer with different reactivity due to the absence of the nitro group.

2-Butene: Another alkene with similar geometric isomerism but different functional groups.

Nitroethane: A simpler nitro compound with different physical and chemical properties.

Uniqueness: Trans-4-Methyl-1-nitro-1-pentene is unique due to the presence of both a nitro group and a double bond, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

生物活性

Trans-4-Methyl-1-nitro-1-pentene (C6H11NO2) is an organic compound recognized for its potential biological activities, particularly due to the presence of a nitro group and a double bond. This compound is primarily utilized as an intermediate in organic synthesis, but its biological implications are gaining attention in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C6H11NO2

- Appearance : Yellow liquid with a fruity odor

- Functional Groups : Nitro group (-NO2) and a carbon-carbon double bond (C=C)

The unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can influence its biological interactions and activities .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential effects on various biological systems.

The nitro group in this compound can participate in redox reactions, influencing the compound's reactivity with biomolecules. The double bond facilitates addition reactions, allowing the compound to interact with various molecular targets within biological systems. This interaction can lead to significant biological effects, including cytotoxicity and modulation of biochemical pathways .

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance:

These findings suggest that this compound may have potential as an anticancer agent by inducing apoptosis in cancer cells.

Environmental Impact Studies

Research has also focused on the environmental implications of this compound. The compound's reactions with ozone have been studied to understand its degradation pathways and potential toxicity of byproducts. Studies indicate that the presence of both nitro and double bond functional groups significantly affects the reaction rates and products formed during ozonolysis .

Case Study 1: Anticancer Activity

A study published in Nature examined the effects of various nitro compounds, including this compound, on pancreatic cancer cells. The results indicated that treatment with this compound led to significant reductions in cell proliferation and increased apoptosis markers, suggesting a mechanism involving the activation of caspases .

Case Study 2: Environmental Toxicity

In an investigation into the environmental fate of nitroalkenes, this compound was found to undergo rapid degradation upon exposure to ozone. The study highlighted that while the parent compound showed moderate toxicity, several byproducts formed during ozonolysis exhibited higher toxicity levels. This emphasizes the need for careful assessment of both parent compounds and their degradation products in environmental risk assessments .

属性

IUPAC Name |

(E)-4-methyl-1-nitropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWSUVQCPWIYID-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303293 | |

| Record name | (1E)-4-Methyl-1-nitro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34209-90-0 | |

| Record name | (1E)-4-Methyl-1-nitro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34209-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 4-methyl-1-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-4-Methyl-1-nitro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。